molecular formula C8H13NO5 B13397604 N,O-diacetyl-l-threonine

N,O-diacetyl-l-threonine

Cat. No.: B13397604
M. Wt: 203.19 g/mol
InChI Key: FHYSLJXFHVWFLV-UHFFFAOYSA-N
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Description

N,O-diacetyl-l-threonine is a derivative of the amino acid threonine, which is essential for protein synthesis in humans

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-diacetyl-l-threonine can be synthesized from l-threonine through a two-step process involving esterification and acylation. The first step involves the esterification of l-threonine to form its ethyl ester. This is typically achieved by reacting l-threonine with ethanol in the presence of an acid catalyst. The second step involves the acylation of the ethyl ester with acetic anhydride to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of excess acetic anhydride and a base can enhance the efficiency of the acylation step .

Chemical Reactions Analysis

Types of Reactions

N,O-diacetyl-l-threonine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the acetyl groups and regeneration of l-threonine.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, potentially leading to the formation of diketones.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as amines or alcohols replace the acetyl groups.

Major Products

The major products formed from these reactions include l-threonine (from hydrolysis), diketones (from oxidation), and various substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

N,O-diacetyl-l-threonine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,O-diacetyl-l-threonine exerts its effects involves the hydrolysis of the acetyl groups to release l-threonine. This process can occur enzymatically or non-enzymatically, depending on the biological context. The released l-threonine then participates in various metabolic pathways, including protein synthesis and the production of other amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-diacetyl-l-threonine is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Its ability to release l-threonine upon hydrolysis makes it a valuable compound for controlled delivery in biological systems.

Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

2-acetamido-3-acetyloxybutanoic acid

InChI

InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13)

InChI Key

FHYSLJXFHVWFLV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(=O)C

Origin of Product

United States

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